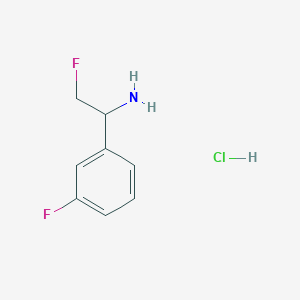![molecular formula C15H20OSi B13456216 3-[Dimethyl(phenyl)silyl]spiro[3.3]heptan-1-one](/img/structure/B13456216.png)
3-[Dimethyl(phenyl)silyl]spiro[3.3]heptan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[Dimethyl(phenyl)silyl]spiro[3.3]heptan-1-one is a unique organosilicon compound characterized by its spirocyclic structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The spirocyclic framework imparts distinct physicochemical properties, making it an interesting subject for scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Dimethyl(phenyl)silyl]spiro[3.3]heptan-1-one typically involves the reaction of spiro[3.3]heptan-1-one with dimethylphenylsilane under specific conditions. One common method includes the use of a catalyst such as a transition metal complex to facilitate the silylation reaction. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-[Dimethyl(phenyl)silyl]spiro[3.3]heptan-1-one can undergo various chemical reactions, including:
Oxidation: The silicon atom can be oxidized to form silanols or siloxanes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like halogens or nitrating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Silanols or siloxanes.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
3-[Dimethyl(phenyl)silyl]spiro[3.3]heptan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug design and development.
Industry: Utilized in the production of advanced materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3-[Dimethyl(phenyl)silyl]spiro[3.3]heptan-1-one involves its interaction with specific molecular targets. The spirocyclic structure allows for unique binding interactions with enzymes and receptors, potentially modulating their activity. The silicon atom can also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity.
Comparación Con Compuestos Similares
Similar Compounds
Spiro[3.3]heptane: A similar spirocyclic compound without the dimethyl(phenyl)silyl group.
Dimethylphenylsilane: A simpler organosilicon compound without the spirocyclic structure.
Uniqueness
3-[Dimethyl(phenyl)silyl]spiro[3.3]heptan-1-one is unique due to its combination of a spirocyclic framework and an organosilicon moiety. This combination imparts distinct physicochemical properties, making it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C15H20OSi |
|---|---|
Peso molecular |
244.40 g/mol |
Nombre IUPAC |
1-[dimethyl(phenyl)silyl]spiro[3.3]heptan-3-one |
InChI |
InChI=1S/C15H20OSi/c1-17(2,12-7-4-3-5-8-12)14-11-13(16)15(14)9-6-10-15/h3-5,7-8,14H,6,9-11H2,1-2H3 |
Clave InChI |
HYUVMFAJBJGYBS-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C1CC(=O)C12CCC2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


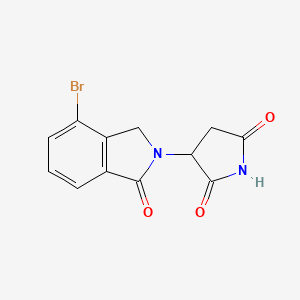



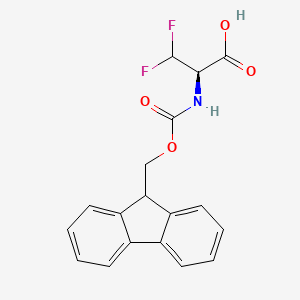
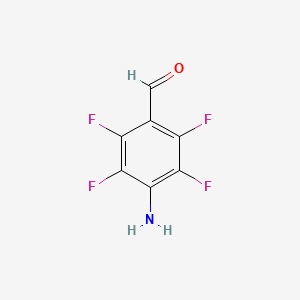
![Methyl 3-(3-methoxy-3-oxopropanoyl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B13456176.png)
![rac-[(1R,2S,5S)-bicyclo[3.1.0]hexan-2-yl]methanol](/img/structure/B13456185.png)

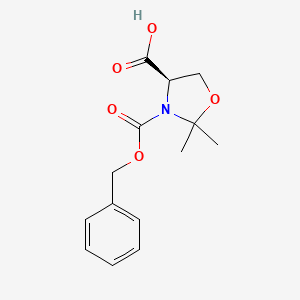
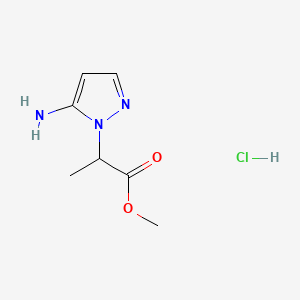
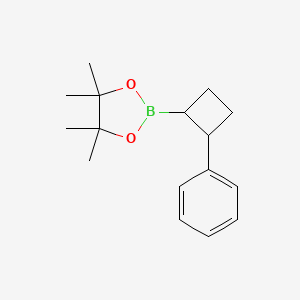
![rac-[(2R,6R)-6-ethylpiperidin-2-yl]methanol hydrochloride](/img/structure/B13456221.png)
